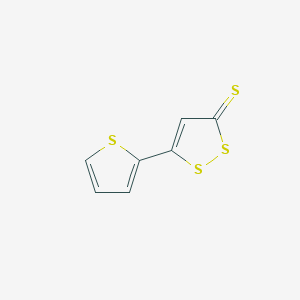
Gadolinium--indium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–indium (1/3) is a compound formed by the combination of gadolinium and indium in a 1:3 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while indium is a post-transition metal with significant applications in electronics. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium–indium (1/3) typically involves the reaction of gadolinium and indium metals in a controlled environment. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at high temperatures to ensure the complete formation of the compound.
Industrial Production Methods
Industrial production of gadolinium–indium (1/3) involves similar methods but on a larger scale. The metals are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to form the desired compound. The purity of the starting materials and the control of the reaction conditions are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Gadolinium–indium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve replacing one of the elements in the compound with another element or group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and indium oxide, while reduction may yield elemental gadolinium and indium.
Scientific Research Applications
Gadolinium–indium (1/3) has several scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents.
Medicine: It is explored for potential use in targeted drug delivery systems.
Industry: The compound is used in the production of high-performance materials and electronic devices.
Mechanism of Action
The mechanism by which gadolinium–indium (1/3) exerts its effects is primarily related to its magnetic properties. Gadolinium has seven unpaired electrons, which contribute to its high magnetic moment. This property is utilized in MRI contrast agents, where the compound enhances the contrast of images by shortening the relaxation times of hydrogen protons in the body.
Comparison with Similar Compounds
Similar Compounds
- Gadolinium oxide (Gd₂O₃)
- Gadolinium chloride (GdCl₃)
- Indium oxide (In₂O₃)
- Indium chloride (InCl₃)
Uniqueness
Gadolinium–indium (1/3) is unique due to the combination of gadolinium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications such as MRI contrast agents and electronic devices, where both magnetic and electronic properties are crucial.
Properties
CAS No. |
12160-85-9 |
|---|---|
Molecular Formula |
GdIn3 |
Molecular Weight |
501.7 g/mol |
InChI |
InChI=1S/Gd.3In |
InChI Key |
KEIDDZKNFWWQHN-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


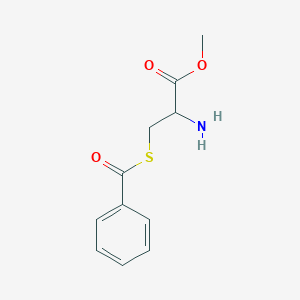
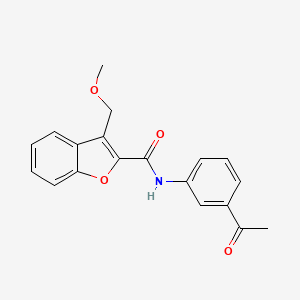
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
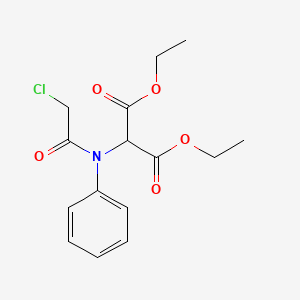
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
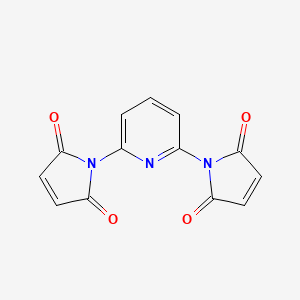
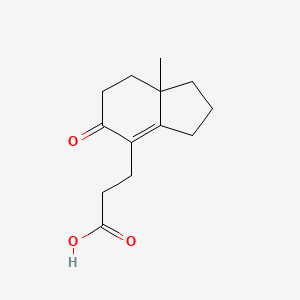
methanol](/img/structure/B14724394.png)
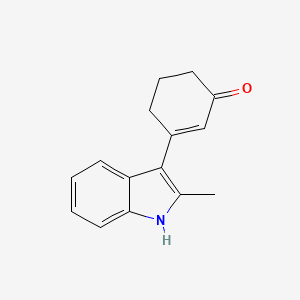
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
